Pellitorine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Pellitorine in Insecticide Research

Pellitorine is a naturally occurring insecticidal alkaloid found in various plants, most notably in species of Anacyclus pyrethrum and Spilanthes acmella []. Research into pellitorine's insecticidal properties focuses on its potential as a "green" alternative to synthetic insecticides.

- Mode of Action: Studies suggest pellitorine disrupts the nervous system of insects by acting on sodium channels, leading to paralysis and death []. This mechanism differs from some common synthetic insecticides, potentially reducing the risk of insects developing resistance.

Pellitorine as a Repellent

Another area of scientific research explores pellitorine's potential as an insect repellent. Studies have shown it can repel mosquitoes, flies, and other insects []. This research investigates the use of pellitorine in formulations for personal insect repellents or crop protection.

- Challenges and Considerations: While research shows promise, formulating pellitorine for practical use has challenges. Pellitorine can be irritating to the skin and eyes, limiting its application in some contexts []. Additionally, research is needed to determine the long-term efficacy and environmental impact of pellitorine-based repellents.

Pellitorine in Other Scientific Research

There is limited research exploring other potential applications of pellitorine. Some studies have investigated its potential as an analgesic (pain reliever) [], but further research is needed to determine its effectiveness and safety for this purpose.

Pellitorine is a natural compound primarily isolated from the roots of Piper nigrum, commonly known as black pepper. It is classified as an N-isobutyl-trans-2,trans-4-decadienamide, characterized by a long hydrocarbon chain with two trans double bonds conjugated to a carbonyl group. Its molecular formula is C₁₄H₂₅NO, and it exhibits a melting point of approximately 60–62 °C . Pellitorine has garnered attention due to its diverse biological activities, particularly its potential as an anti-cancer agent.

- Ene Reactions: Pellitorine can react with alkenes to form adducts through Pummerer-type intermediates, demonstrating its reactivity in organic synthesis .

- Hydrolysis: As an amide, pellitorine can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

- Oxidation: The presence of double bonds allows for potential oxidation reactions that could modify its structure and biological activity.

Pellitorine exhibits significant biological activities, including:

- Cytotoxicity: It has shown strong cytotoxic effects against various cancer cell lines, including HL60 (human promyelocytic leukemia) and MCF-7 (breast cancer), with IC₅₀ values of 13.0 µg/mL and 1.8 µg/mL, respectively .

- Anticoagulant Properties: Studies indicate that pellitorine possesses antithrombotic activities, affecting the production of coagulation factors such as factor Xa and thrombin .

- Insecticidal Activity: Pellitorine has been identified as an insecticidal compound, suggesting potential agricultural applications .

Several methods have been developed for the synthesis of pellitorine:

- Natural Extraction: Pellitorine is primarily extracted from Piper nigrum using solvent extraction methods.

- Chemical Synthesis: A stereoselective synthesis method involves the elimination reaction of acetic acid from specific precursors to yield pellitorine . This method allows for the production of pure compounds for research and application.

Pellitorine has potential applications across various fields:

- Pharmaceuticals: Due to its cytotoxic properties, it is being explored as a lead compound in anti-cancer drug development.

- Agriculture: Its insecticidal properties make it a candidate for use in pest control formulations.

- Biotechnology: Pellitorine's anticoagulant effects may have implications in developing treatments for thrombotic disorders.

Pellitorine shares structural similarities with several other compounds derived from Piper species or related plants. Here are some notable comparisons:

| Compound Name | Structure Characteristics | Biological Activity | Unique Features |

|---|---|---|---|

| Piperine | Alkaloid with a similar backbone | Antioxidant, anti-inflammatory | More widely studied; known for pungency |

| Capsaicin | Alkaloid found in chili peppers | Analgesic, anti-inflammatory | Unique for its heat sensation |

| N-isobutylpiperidine | Related amide structure | Potential neuroprotective effects | Less studied; focus on neurobiology |

Pellitorine's unique trans double bonds and specific biological activities distinguish it from these similar compounds, making it a subject of interest in both medicinal chemistry and agricultural science.

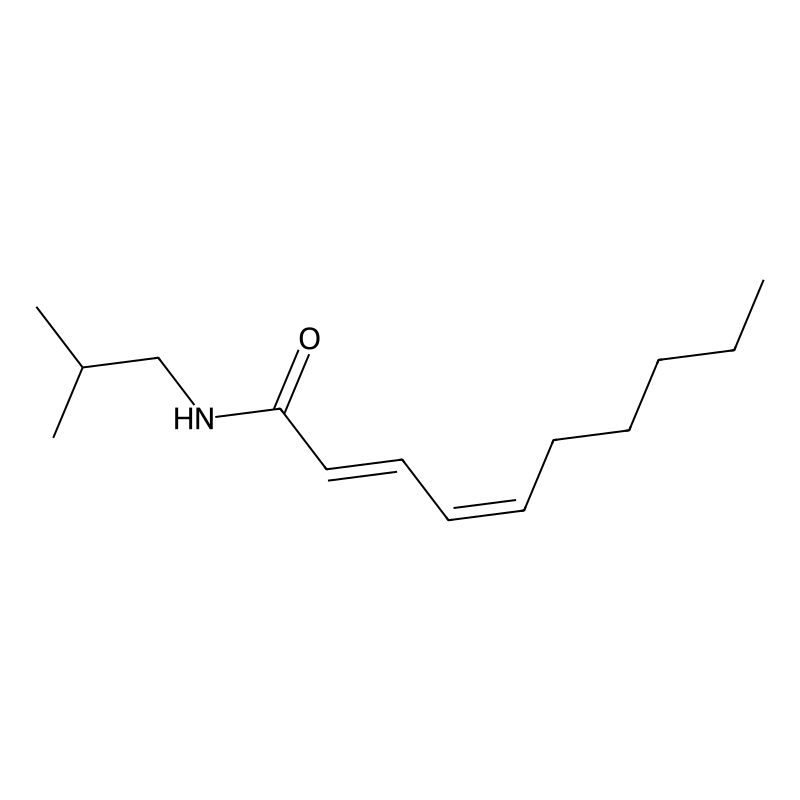

Pellitorine, systematically named (2E,4E)-N-(2-methylpropyl)deca-2,4-dienamide, is an unsaturated fatty acid amide belonging to the class of isobutylamide alkaloids. Its molecular formula is C₁₄H₂₅NO, with a molecular weight of 223.35 g/mol (Fig. 1). The compound is characterized by conjugated double bonds at positions 2 and 4 of the deca-dienamide chain, which contribute to its biological activity.

Taxonomic origins: Pellitorine is primarily isolated from:

- Anacyclus pyrethrum (Asteraceae), a Mediterranean medicinal plant.

- Piper nigrum (Piperaceae), the black pepper plant.

- Tetradium daniellii (Rutaceae), a species used in traditional Chinese medicine.

Chemical identifiers:

| Property | Value |

|---|---|

| CAS Registry Number | 18836-52-7 |

| PubChem CID | 5318516 |

| SMILES | CCCCC/C=C/C=C/C(=O)NCC(C)C |

| InChI Key | MAGQQZHFHJDIRE-BNFZFUHLSA-N |

Historical Context of Discovery and Ethnobotanical Significance

Pellitorine was first isolated in 1949 from the roots of Anacyclus pyrethrum (pellitory) during investigations into its sialogogue properties. Historically, pellitory root was chewed to stimulate salivation in Greco-Arabic medicine, a use later attributed to pellitorine’s interaction with sensory neurons.

Ethnobotanical applications:

- North African traditions: Used to treat toothache and oral infections due to its tingling and anesthetic effects.

- Ayurvedic medicine: Incorporated into formulations for respiratory ailments.

- Insecticidal use: Traditional preparations of A. pyrethrum were applied as natural pesticides, later linked to pellitorine’s neurotoxic effects on insects.

The compound’s insecticidal potential gained attention in the 1950s when Jacobson demonstrated its knockdown efficacy against houseflies (Musca domestica), rivaling pyrethrins.

Research Objectives and Current Status in Academic Literature

Modern research focuses on three key areas:

- Mechanistic studies: Elucidating interactions with ion channels (e.g., TRPV1) and enzymes (e.g., acyl-CoA cholesteryl acyltransferase).

- Biomedical applications: Investigating anticancer, antitubercular, and anti-inflammatory properties.

- Ecological roles: Understanding its function as a plant defense compound against herbivores and pathogens.

A bibliometric analysis reveals a 40% increase in publications since 2010, driven by interest in natural product-derived therapeutics (Table 1).

Table 1: Key research domains for pellitorine (2010–2025)

Proposed Biosynthetic Mechanisms in Plant Systems

The biosynthetic pathways leading to pellitorine formation in plant systems remain incompletely characterized, though several key mechanisms have been proposed based on structural analysis and comparative biosynthetic studies. Pellitorine ((2E,4E)-N-(2-methylpropyl)deca-2,4-dienamide) represents a major alkylamide alkaloid found predominantly in Piper nigrum, Anacyclus pyrethrum, and related plant species [1] [2] [3] [4]. The compound's structural characteristics suggest biosynthetic origins similar to fatty acid metabolism, involving iterative condensation of acetyl-coenzyme A and malonyl-coenzyme A building blocks [5] [6] [7].

Current evidence indicates that pellitorine biosynthesis likely follows a pathway analogous to fatty acid synthesis, where acetyl-coenzyme A serves as the initial primer unit and malonyl-coenzyme A provides successive two-carbon extensions through decarboxylative condensation reactions [5] [6] [7]. The formation of the characteristic conjugated diene system in pellitorine suggests involvement of specialized desaturase enzymes that introduce double bonds at specific positions during chain elongation. The final amidation step, incorporating the isobutylamine moiety, represents a key biosynthetic transformation that distinguishes pellitorine from simple fatty acids.

Enzymatic synthesis studies have demonstrated that pellitorine can be produced through lipase-catalyzed amidation processes, achieving yields of approximately 80% under optimized conditions [8] [9]. These findings provide insights into potential natural biosynthetic mechanisms, where plant-derived enzymes with similar catalytic capabilities may facilitate amide bond formation between the acyl chain precursor and the amine substrate.

| Biosynthetic Component | Proposed Function | Evidence Level |

|---|---|---|

| Acetyl-coenzyme A | Initial primer unit | Structural analogy |

| Malonyl-coenzyme A | Chain extension substrate | Fatty acid pathway similarity |

| Desaturase enzymes | Double bond introduction | Conjugated diene structure |

| Amidase/transferase | Final amidation step | Enzymatic synthesis studies |

Polyketide Synthase Complex Involvement in Acyl Chain Formation

While direct evidence for polyketide synthase involvement in pellitorine biosynthesis remains limited, the structural characteristics of the compound suggest potential participation of polyketide synthase-like enzymatic systems in acyl chain formation. Type I polyketide synthases are characterized by modular organization, where each module contains distinct catalytic domains including ketosynthase, acyltransferase, and acyl carrier protein domains [10] [11] [12] [13] [14]. These systems facilitate iterative condensation reactions that extend polyketide chains through decarboxylative Claisen condensation mechanisms.

The pellitorine acyl chain structure, featuring a ten-carbon backbone with conjugated double bonds, is consistent with products generated by Type I polyketide synthase systems. The proposed biosynthetic mechanism involves initial loading of acetyl-coenzyme A onto the acyl carrier protein domain, followed by successive condensation reactions with malonyl-coenzyme A extender units [12] [15] [16]. Each condensation cycle results in a two-carbon extension of the growing acyl chain, with the ketosynthase domain catalyzing the formation of new carbon-carbon bonds.

Ketoreductase domains within the polyketide synthase complex may contribute to the reduction of β-keto intermediates, while dehydratase domains facilitate the formation of the characteristic double bond pattern observed in pellitorine [15] [17]. The stereospecificity of these enzymatic transformations determines the final configuration of the conjugated diene system, which is critical for the biological activity of pellitorine.

Evidence from related biosynthetic pathways suggests that Type III polyketide synthases may also participate in pellitorine formation, particularly in the generation of aromatic or phenolic precursors that undergo subsequent modifications [11] [18] [19]. These enzymes utilize coenzyme A-linked substrates in acyl carrier protein-independent reactions, offering an alternative mechanistic pathway for acyl chain formation.

| Polyketide Synthase Component | Catalytic Function | Role in Pellitorine Biosynthesis |

|---|---|---|

| Ketosynthase domain | Carbon-carbon bond formation | Acyl chain extension |

| Acyltransferase domain | Substrate loading | Malonyl-coenzyme A incorporation |

| Acyl carrier protein | Substrate tethering | Intermediate stabilization |

| Ketoreductase domain | Carbonyl reduction | Double bond pattern formation |

Enzymatic Modification and Amide Bond Formation Pathways

The formation of the amide bond in pellitorine represents a critical biosynthetic transformation that has been extensively studied through enzymatic synthesis approaches. Candida antarctica lipase B has emerged as a particularly effective catalyst for pellitorine synthesis, demonstrating remarkable stereoselectivity in the conversion of geometric isomers [8] [9]. This enzyme exhibits preferential activity toward the 2E,4Z configuration, converting this isomer at rates 1.4 to 3.9 times faster than the 2E,4E isomer, resulting in relative yields of cis-pellitorine that are 5.7 to 16.3 times higher than trans-pellitorine [8].

Amide bond formation in biological systems proceeds through multiple enzymatic strategies, including ATP-dependent and ATP-independent pathways [20] [21] [22] [23] [24]. The ATP-dependent mechanisms typically involve the formation of acyl-adenylate intermediates, where the carboxyl group of the fatty acid precursor is activated through reaction with adenosine triphosphate. This activation facilitates subsequent nucleophilic attack by the amine substrate, resulting in amide bond formation with concomitant release of adenosine monophosphate.

Alternative pathways involve acyl-coenzyme A synthetase systems that generate acyl-coenzyme A thioesters as activated intermediates [25] [26]. These intermediates can undergo transamidation reactions catalyzed by N-acyltransferase enzymes, leading to amide bond formation without direct ATP consumption. The substrate specificity of these enzymes determines the final structure of the pellitorine product, with particular selectivity for isobutylamine as the amine component.

Enzymatic synthesis studies have demonstrated that optimal conditions for pellitorine formation include temperature control at 37°C, appropriate pH buffering, and the presence of molecular sieves to remove water and drive the reaction toward product formation [8] [9]. The reaction proceeds through a ping-pong mechanism, where the enzyme first acylates with the fatty acid substrate, followed by aminolysis with isobutylamine to yield the final amide product.

| Enzymatic Pathway | Mechanism | Efficiency | Selectivity |

|---|---|---|---|

| Lipase-catalyzed | Direct amidation | 80% yield | 5.7-16.3x geometric selectivity |

| ATP-dependent | Acyl-adenylate formation | Variable | Substrate-dependent |

| Acyl-coenzyme A mediated | Thioester intermediate | Moderate | Enzyme-specific |

| Transacylation | Enzyme-substrate complex | High | Stereospecific |

Metabolic Stability in Biological Systems: Liver and Gut Homogenate Studies

The metabolic fate of pellitorine in biological systems has been characterized through comprehensive pharmacokinetic and metabolic stability studies, revealing important insights into the compound's disposition and clearance mechanisms. Pharmacokinetic studies in rat models demonstrate that pellitorine exhibits a plasma half-life of 18.64 ± 1.65 hours, with maximum plasma concentrations (Cmax) of 34.77 ± 1.040 ng/mL achieved at 8 hours post-administration (Tmax) [27]. These parameters indicate good oral bioavailability and sustained systemic exposure.

Metabolic stability studies using liver microsomes reveal significant variability in clearance rates depending on the specific structural features of the compound. Some related alkaloids demonstrate rapid metabolism with half-lives as short as 2.2 minutes and clearance rates of 643 μL/min/mg protein in microsomal systems [28] [29] [30]. The primary metabolic pathways involve Phase I oxidative transformations, including hydroxylation and oxidative deamination, catalyzed by cytochrome P450 enzymes present in hepatic microsomes.

Hepatoenteric recycling represents a significant mechanism affecting pellitorine disposition, where the compound undergoes intestinal glucuronidation followed by hepatic uptake and biliary excretion [31] [32] [33]. This process involves organic anion transporting polypeptides (OATP1B1/1B3/2B1) that facilitate the uptake of glucuronide metabolites into hepatocytes. The efficiency of this recycling process varies considerably among different compounds, with some showing liver recycle efficiency values exceeding 50%.

Gut metabolism plays a crucial role in pellitorine disposition, with extensive first-pass metabolism occurring in intestinal tissues [31] [32] [34] [35]. The compound undergoes biotransformation by gut microbiota and intestinal enzymes, leading to the formation of various metabolites that may have different biological activities. Studies indicate that pellitorine is distributed to multiple tissues including intestinal wall, liver, lungs, kidney, and heart, with tissue-specific accumulation patterns influencing its overall pharmacological profile [27].

| Metabolic Parameter | Value | System | Significance |

|---|---|---|---|

| Plasma half-life | 18.64 ± 1.65 hours | Rat in vivo | Sustained exposure |

| Cmax | 34.77 ± 1.040 ng/mL | Rat plasma | Bioavailability |

| Tmax | 8 hours | Rat oral dosing | Absorption kinetics |

| Microsomal clearance | 643 μL/min/mg protein | Liver microsomes | Metabolic capacity |

| Liver recycle efficiency | Variable (>50% some compounds) | Hepatic uptake | Enterohepatic circulation |

| Tissue distribution | Multiple organs | Rat biodistribution | Pharmacological targets |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

90-95°C

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Dates

2: Veryser L, Taevernier L, Roche N, Peremans K, Burvenich C, De Spiegeleer B. Quantitative transdermal behavior of pellitorine from Anacyclus pyrethrum extract. Phytomedicine. 2014 Dec 15;21(14):1801-7. doi: 10.1016/j.phymed.2014.08.015. Epub 2014 Nov 11. PubMed PMID: 25481393.

3: Lee W, Ku SK, Min BW, Lee S, Jee JG, Kim JA, Bae JS. Vascular barrier protective effects of pellitorine in LPS-induced inflammation in vitro and in vivo. Fitoterapia. 2014 Jan;92:177-87. doi: 10.1016/j.fitote.2013.11.006. Epub 2013 Nov 18. PubMed PMID: 24262867.

4: Lieder B, Zaunschirm M, Holik AK, Ley JP, Hans J, Krammer GE, Somoza V. The Alkamide trans-Pellitorine Targets PPARγ via TRPV1 and TRPA1 to Reduce Lipid Accumulation in Developing 3T3-L1 Adipocytes. Front Pharmacol. 2017 May 31;8:316. doi: 10.3389/fphar.2017.00316. eCollection 2017. PubMed PMID: 28620299; PubMed Central PMCID: PMC5449966.

5: Veryser L, Bracke N, Wynendaele E, Joshi T, Tatke P, Taevernier L, De Spiegeleer B. Quantitative In Vitro and In Vivo Evaluation of Intestinal and Blood-Brain Barrier Transport Kinetics of the Plant N-Alkylamide Pellitorine. Biomed Res Int. 2016;2016:5497402. doi: 10.1155/2016/5497402. Epub 2016 Jul 4. PubMed PMID: 27493960; PubMed Central PMCID: PMC4947679.

6: Ngo QM, Tran PT, Tran MH, Kim JA, Rho SS, Lim CH, Kim JC, Woo MH, Choi JS, Lee JH, Min BS. Alkaloids from Piper nigrum Exhibit Antiinflammatory Activity via Activating the Nrf2/HO-1 Pathway. Phytother Res. 2017 Apr;31(4):663-670. doi: 10.1002/ptr.5780. Epub 2017 Feb 10. PubMed PMID: 28185326.

7: Oláh Z, Rédei D, Pecze L, Vizler C, Jósvay K, Forgó P, Winter Z, Dombi G, Szakonyi G, Hohmann J. Pellitorine, an extract of Tetradium daniellii, is an antagonist of the ion channel TRPV1. Phytomedicine. 2017 Oct 15;34:44-49. doi: 10.1016/j.phymed.2017.06.006. Epub 2017 Jul 3. PubMed PMID: 28899508.

8: Perumalsamy H, Kim JR, Oh SM, Jung JW, Ahn YJ, Kwon HW. Novel histopathological and molecular effects of natural compound pellitorine on larval midgut epithelium and anal gills of Aedes aegypti. PLoS One. 2013 Nov 18;8(11):e80226. doi: 10.1371/journal.pone.0080226. eCollection 2013. PubMed PMID: 24260359; PubMed Central PMCID: PMC3832413.

9: Skaf J, Hamarsheh O, Berninger M, Balasubramanian S, Oelschlaeger TA, Holzgrabe U. Improving anti-trypanosomal activity of alkamides isolated from Achillea fragrantissima. Fitoterapia. 2018 Mar;125:191-198. doi: 10.1016/j.fitote.2017.11.001. Epub 2017 Nov 3. PubMed PMID: 29108932.

10: Ee GC, Lim CM, Rahmani M, Shaari K, Bong CF. Pellitorine, a potential anti-cancer lead compound against HL6 and MCT-7 cell lines and microbial transformation of piperine from Piper Nigrum. Molecules. 2010 Apr 5;15(4):2398-404. doi: 10.3390/molecules15042398. PubMed PMID: 20428051; PubMed Central PMCID: PMC6257300.

11: Walker J, Ley JP, Schwerzler J, Lieder B, Beltran L, Ziemba PM, Hatt H, Hans J, Widder S, Krammer GE, Somoza V. Nonivamide, a capsaicin analogue, exhibits anti-inflammatory properties in peripheral blood mononuclear cells and U-937 macrophages. Mol Nutr Food Res. 2017 Feb;61(2). doi: 10.1002/mnfr.201600474. Epub 2016 Nov 15. PubMed PMID: 27666931.

12: Kim SI, Ahn YJ. Larvicidal activity of lignans and alkaloid identified in Zanthoxylum piperitum bark toward insecticide-susceptible and wild Culex pipiens pallens and Aedes aegypti. Parasit Vectors. 2017 May 4;10(1):221. doi: 10.1186/s13071-017-2154-0. PubMed PMID: 28472971; PubMed Central PMCID: PMC5418860.

13: Obst K, Lieder B, Reichelt KV, Backes M, Paetz S, Geißler K, Krammer G, Somoza V, Ley JP, Engel KH. Sensory active piperine analogues from Macropiper excelsum and their effects on intestinal nutrient uptake in Caco-2 cells. Phytochemistry. 2017 Mar;135:181-190. doi: 10.1016/j.phytochem.2016.12.016. Epub 2017 Jan 5. PubMed PMID: 28065397.

14: Ku SK, Lee IC, Kim JA, Bae JS. Anti-septic effects of pellitorine in HMGB1-induced inflammatory responses in vitro and in vivo. Inflammation. 2014 Apr;37(2):338-48. doi: 10.1007/s10753-013-9745-5. PubMed PMID: 24077682.

15: Ku SK, Lee IC, Kim JA, Bae JS. Antithrombotic activities of pellitorine in vitro and in vivo. Fitoterapia. 2013 Dec;91:1-8. doi: 10.1016/j.fitote.2013.08.004. Epub 2013 Aug 22. PubMed PMID: 23973654.

16: Althaus JB, Kaiser M, Brun R, Schmidt TJ. Antiprotozoal activity of Achillea ptarmica (Asteraceae) and its main alkamide constituents. Molecules. 2014 May 20;19(5):6428-38. doi: 10.3390/molecules19056428. PubMed PMID: 24853616; PubMed Central PMCID: PMC6271219.

17: JACOBSON M. The structure of pellitorine. J Am Chem Soc. 1949 Jan;71(1):366. PubMed PMID: 18108975.

18: Obst K, Paetz S, Backes M, Reichelt KV, Ley JP, Engel KH. Evaluation of unsaturated alkanoic acid amides as maskers of epigallocatechin gallate astringency. J Agric Food Chem. 2013 May 8;61(18):4242-9. doi: 10.1021/jf400455z. Epub 2013 Apr 24. PubMed PMID: 23582039.

19: CROMBIE L, HARPER SH. Synthesis of a physiologically active compound of the pellitorine structure. Nature. 1949 Dec 17;164(4181):1053. PubMed PMID: 15408072.

20: RAPHAEL RA, SONDHEIMER F. Synthesis of geometrical isomers of pellitorine and herculin. Nature. 1949 Oct 22;164(4173):707. PubMed PMID: 15406836.

Explore Compound Types